REACTION_CXSMILES
|
[N+:1]([C:4]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O>C(O)C.[Pd]>[CH3:12][O:11][C:10]1[C:4]([NH2:1])=[C:5]([NH2:6])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC=C1OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
18 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at room temperature under an atmosphere of hydrogen for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was then filtered through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |